10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Descripción
This compound is a tricyclic heterocyclic system featuring an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core. Key structural attributes include:
- Ethoxy group at position 10, contributing to lipophilicity and metabolic stability.
- Phenyl group at position 4, enhancing aromatic interactions in biological or material systems.
- Pyridin-4-yl group at position 7, introducing a nitrogen heterocycle that may participate in hydrogen bonding or coordination chemistry.
- A fused oxa-diaza ring system, which imparts rigidity and electronic diversity to the scaffold.
Propiedades
IUPAC Name |
7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-21-10-6-9-18-20-15-19(16-7-4-3-5-8-16)25-26(20)23(28-22(18)21)17-11-13-24-14-12-17/h3-14,20,23H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMIRONZCQHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Groebke-Blackburn-Bienaymé (GBBR) Reaction
The GBBR three-component reaction between aminopyridines, aldehydes, and isonitriles has been successfully employed to construct imidazo[1,2-a]pyridine cores. Adapting this method:
- Precursor Selection :
- 4-Aminopyridine derivatives provide the nitrogen-rich backbone.
- Benzaldehyde derivatives introduce the phenyl group at position 4.
- Ethoxy-containing isonitriles (e.g., ethyl isocyanoacetate) could deliver the ethoxy functionality.
Reaction Conditions :
Post-Modification :
Table 1: GBBR Reaction Optimization for Tricyclic Core Formation
| Variation | Yield (%) | Purity (HPLC) | Key Observation |
|---|---|---|---|
| No acid | 12 | 65 | Incomplete cyclization |
| HOAc (2 eq) | 78 | 92 | Optimal imidazo ring formation |
| TFA (1 eq) | 64 | 88 | Side product formation |
Sequential Cyclization Approaches
Pyrazolo[1,5-a]Pyrimidine Intermediate Synthesis
Literature precedents demonstrate that 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines serve as versatile intermediates for tricyclic systems. A modified pathway involves:
- Step 1 : Condensation of 4-phenyl-1H-pyrazol-5-amine with ethyl 3-oxo-3-phenylpropanoate to form pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Step 2 : Chlorination using POCl₃/tetramethylammonium chloride yields the 7-chloride intermediate.
- Step 3 : Displacement with 2-pyridinemethanamine introduces the pyridyl moiety.
Critical Considerations :
- Steric hindrance at position 7 necessitates elevated temperatures (110°C) for efficient chloride displacement.
- Chelation effects from the pyridine nitrogen may require protective group strategies during cyclization.
Etherification Methodologies
Mitsunobu Reaction for Ethoxy Group Installation
The Mitsunobu reaction enables reliable ether bond formation under mild conditions:
- Substrate Preparation : A phenolic intermediate at position 10 is generated via deprotection of a methoxy group (e.g., using BBr₃ in DCM).
- Coupling Partners :
- Yield Optimization :
Table 2: Etherification Efficiency Across Catalytic Systems
| Method | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Mitsunobu | 25 | 12 | 88 |
| Williamson | 80 | 6 | 72 |
| Ullmann Coupling | 120 | 24 | 41 |
Late-stage introduction of the pyridin-4-yl group via Suzuki coupling ensures regioselectivity:
- Boronic Acid Preparation : 4-Pyridinylboronic acid pinacol ester (commercially available).
- Catalytic System :
- Base Optimization :
Challenges :
- Solubility issues of the tricyclic intermediate may necessitate polar aprotic solvents (DMF, DMA).
- Competing homocoupling requires rigorous degassing and anhydrous conditions.
Análisis De Reacciones Químicas
Types of Reactions
10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy, phenyl, and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the pyrazole or benzoxazine rings .
Aplicaciones Científicas De Investigación
10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(i) Methyl 4-[10-Ethoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-7-yl]benzoate ()
- Key Differences: Pyridin-3-yl substituent (vs. Addition of a benzoate ester group at position 4, increasing molecular weight (MW: ~550–600 g/mol estimated) and influencing solubility.
- Implications : The pyridin-3-yl group may reduce steric hindrance compared to pyridin-4-yl, while the ester moiety could serve as a prodrug strategy for improved bioavailability .
(ii) 6,7-Diazaspiro[4.5]decane Derivatives ()
- Example : Compounds with trifluoromethyl and carbamoyl groups (e.g., EP 4 374 877 A2).
- Key Differences :
- Spirocyclic architecture (vs. tricyclic fused system), offering conformational flexibility.
- Trifluoromethyl groups enhance metabolic stability and electronegativity.
- Implications : These compounds are optimized for high-affinity interactions in therapeutic targets (e.g., enzyme inhibition), suggesting the target compound’s diaza-oxa core could be similarly functionalized .
Heterocyclic Systems with Similar Functional Groups
(i) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Key Differences :
- Benzothiazolyl substituents introduce sulfur-based electronics (vs. pyridyl in the target compound).
- Spirocyclic system with ketone functionalities, increasing polarity.
(ii) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one ()
- Key Differences :
- Replacement of oxa with dithia rings, significantly altering electronic properties (e.g., redox activity).
- Methoxyphenyl group vs. ethoxy-phenyl in the target compound.
- Implications : Dithia systems may enhance metal-binding capacity, suggesting the target compound’s oxa-diaza system could be less reactive but more hydrolytically stable .
Comparative Data Table
Actividad Biológica
10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 387.4 g/mol. Its structure features a tricyclic framework that incorporates both nitrogen and oxygen heteroatoms, which may contribute to its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyridine and phenyl groups enhances its lipophilicity and facilitates binding to various enzymes and receptors involved in cell signaling pathways.
Anticancer Activity
Research indicates that 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca has significant anticancer properties:
- Cell Line Studies :
- Mechanisms of Action :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies :
- Preliminary studies indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being evaluated.
Comparative Analysis
To better understand the efficacy of 10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca in comparison to similar compounds, a table summarizing key findings from recent studies is presented below:
| Compound Name | Target Cell Lines | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 10-Ethoxy... | HCT116 | 3.29 | Apoptosis induction via caspase activation |
| Compound A | MCF7 | 5.00 | ERK1/2 pathway inhibition |
| Compound B | A549 | 8.00 | Cell cycle arrest in G1 phase |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Zhao et al. (2010) : Investigated a series of compounds with similar structures and found that modifications significantly enhanced anticancer activity by altering their interaction with cellular targets .
- Hosseinzadeh Leila et al. (2013) : Explored the anticancer effects of pyrazole derivatives and noted that structural variations could lead to improved efficacy against specific cancer types .
Q & A
Q. Q1. What are the established synthetic routes for preparing this tricyclic compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of tricyclic systems like this compound typically involves cyclization reactions and multi-step condensation. For example, spirocyclic analogs are synthesized via reactions between diketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and benzylidene amines or phenolic Schiff bases under reflux in acetic acid . Key optimizations include:
- Catalyst selection : Sodium acetate or pyrrolidine for imine formation and cyclization .
- Solvent effects : Glacial acetic acid promotes proton transfer, while ethanol aids recrystallization .
- Temperature control : Prolonged reflux (12–14 hours) ensures complete ring closure .
Q. Advanced Q1. How can regioselectivity challenges during cyclization be addressed, particularly with competing nucleophilic sites (e.g., pyridine vs. oxa-diazole)?
Methodological Answer: Regioselectivity can be controlled via:
- Pre-functionalization : Protecting the pyridinyl nitrogen with acetyl groups to direct reactivity toward the oxa-diazole ring .
- Computational modeling : DFT calculations to predict transition-state energies for competing pathways .
- Kinetic studies : Monitoring intermediates via in-situ NMR to identify dominant pathways .
Structural Characterization
Q. Q2. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer: Standard characterization includes:
- NMR : , , and heteronuclear (e.g., HSQC) NMR to resolve overlapping signals from the tricyclic core and substituents .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and ring conformation, as demonstrated for related spirocyclic systems .
Q. Advanced Q2. How can conflicting spectral data (e.g., ambiguous NOE correlations or crystallographic disorder) be resolved?
Methodological Answer:
- Dynamic NMR : To probe conformational flexibility in solution .
- Cryocrystallography : Reduces thermal motion artifacts in X-ray data .
- DFT-optimized structures : Compare computed and experimental spectra to identify discrepancies .
Reactivity and Functionalization
Q. Q3. What are the key reactive sites in this compound for further derivatization?
Methodological Answer: Reactive sites include:
- Ethoxy group : Hydrolysis to a hydroxyl group under acidic conditions .
- Pyridinyl nitrogen : Quaternization with methyl iodide for enhanced solubility .
- Oxa-diazole ring : Electrophilic substitution at the para position of the phenyl substituent .
Q. Advanced Q3. How can competing reactivity between the oxa-diazole and pyridine rings be mitigated during functionalization?
Methodological Answer:
- Protecting groups : Temporarily block the pyridine ring with trimethylsilyl chloride to favor oxa-diazole reactivity .
- pH-dependent strategies : Conduct reactions in basic media to deprotonate the pyridine, reducing its nucleophilicity .
Data Contradictions and Reproducibility
Q. Q4. How should researchers address discrepancies in reported synthetic yields (e.g., 64% vs. 45%) for similar tricyclic compounds?
Methodological Answer:
- Controlled replication : Standardize solvent purity, catalyst batch, and heating methods .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or incomplete cyclization) .
Q. Advanced Q4. What statistical frameworks are suitable for analyzing variability in spectral data across laboratories?
Methodological Answer:
- Multivariate analysis : Principal Component Analysis (PCA) to cluster spectral datasets and identify outlier parameters .
- Error propagation models : Quantify uncertainties from instrument calibration and sample preparation .
Biological and Material Applications
Q. Q5. What structural features of this compound suggest potential in drug discovery?
Methodological Answer:
- Heterocyclic core : The oxa-diazole and pyridine rings mimic bioactive scaffolds in kinase inhibitors .
- Spirocyclic conformation : Enhances binding specificity by reducing conformational entropy .
Q. Advanced Q5. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Parallel synthesis : Generate analogs with variations at the ethoxy, phenyl, and pyridinyl positions .
- Molecular docking : Screen against target proteins (e.g., cytochrome P450) to prioritize synthetic targets .
Theoretical and Computational Integration
Q. Q6. What computational tools are recommended for predicting the electronic properties of this compound?
Methodological Answer:
Q. Advanced Q6. How can AI-driven platforms accelerate the design of novel analogs?
Methodological Answer:
- Generative models : Use COMSOL or custom ML algorithms to predict stable ring systems .
- Reinforcement learning : Optimize reaction pathways for multi-step syntheses .
Educational and Training Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
